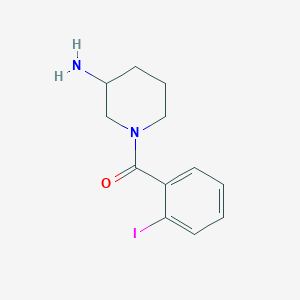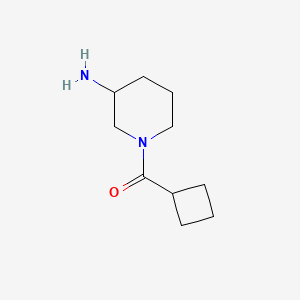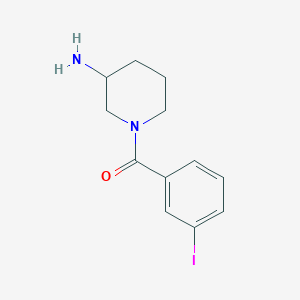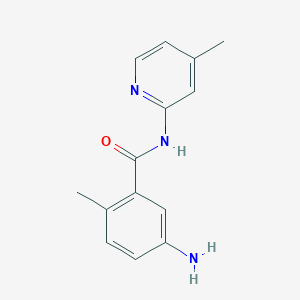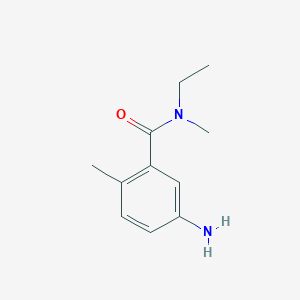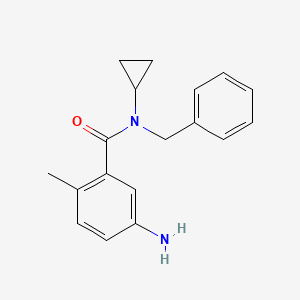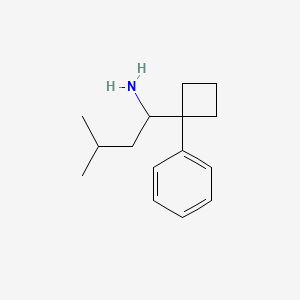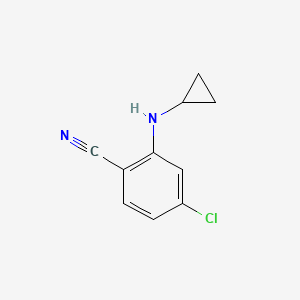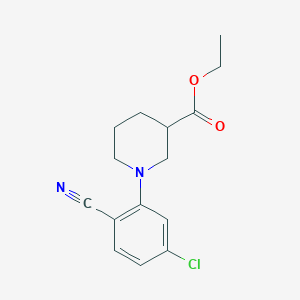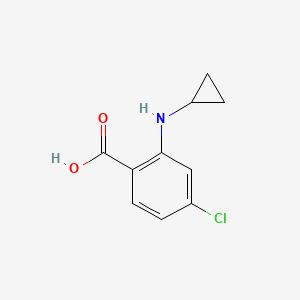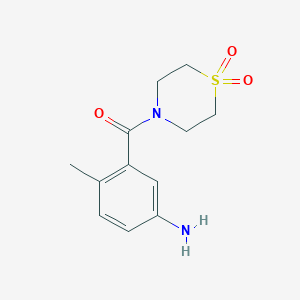
(5-Amino-2-methylphenyl)(1,1-dioxidothiomorpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Amino-2-methylphenyl)(1,1-dioxidothiomorpholino)methanone:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-2-methylphenyl)(1,1-dioxidothiomorpholino)methanone typically involves multiple steps, starting with the preparation of the phenyl ring and subsequent functionalization. One common approach is the reaction of 2-methylphenylamine with chloroformate esters, followed by cyclization with thiomorpholine dioxide to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
(5-Amino-2-methylphenyl)(1,1-dioxidothiomorpholino)methanone: can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro compounds or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or halogenating agents.
Major Products Formed:
Oxidation: Nitro derivatives, hydroxyl derivatives.
Reduction: Amines, alcohols.
Substitution: Nitrophenyl derivatives, halogenated phenyl derivatives.
Scientific Research Applications
(5-Amino-2-methylphenyl)(1,1-dioxidothiomorpholino)methanone:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may have biological activity and could be explored for its potential as a therapeutic agent.
Medicine: It may be investigated for its pharmacological properties and potential use in drug development.
Industry: The compound could be utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which (5-Amino-2-methylphenyl)(1,1-dioxidothiomorpholino)methanone exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved would vary based on the specific biological system and the intended application.
Comparison with Similar Compounds
(5-Amino-2-methylphenyl)(1,1-dioxidothiomorpholino)methanone: can be compared with other similar compounds, such as:
Thiomorpholine derivatives: These compounds share the thiomorpholine ring but may have different substituents on the phenyl ring.
Amino phenyl derivatives: Compounds with similar amino phenyl structures but different heterocyclic rings.
Uniqueness: The uniqueness of This compound
List of Similar Compounds
Thiomorpholine derivatives
Amino phenyl derivatives
Other substituted phenyl compounds
This compound , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(5-amino-2-methylphenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-9-2-3-10(13)8-11(9)12(15)14-4-6-18(16,17)7-5-14/h2-3,8H,4-7,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTJNCLLVBIAAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C(=O)N2CCS(=O)(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
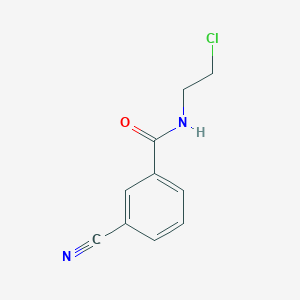
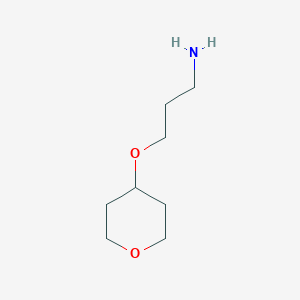
![1-{[4-(Difluoromethoxy)phenyl]methyl}piperidin-3-amine](/img/structure/B7875150.png)
